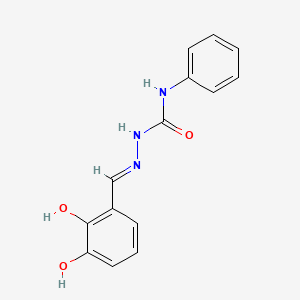
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone is an organic compound that features a benzylidene group attached to a hydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and N-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzylidene moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-dihydroxybenzaldehyde N-phenylsemicarbazone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
(2E)-2-(2,3-dihydroxybenzylidene)-N-methylhydrazinecarboxamide: Similar structure but with a methyl group instead of a phenyl group.
(2E)-2-(2,3-dihydroxybenzylidene)-N-ethylhydrazinecarboxamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and potentially improve its therapeutic properties
特性
CAS番号 |
5268-02-0 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27g/mol |
IUPAC名 |
1-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c18-12-8-4-5-10(13(12)19)9-15-17-14(20)16-11-6-2-1-3-7-11/h1-9,18-19H,(H2,16,17,20)/b15-9+ |
InChIキー |
UGGAYIQIDHNKEZ-OQLLNIDSSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=C(C(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















